4'-O-methylalpinumisoflavone

Description

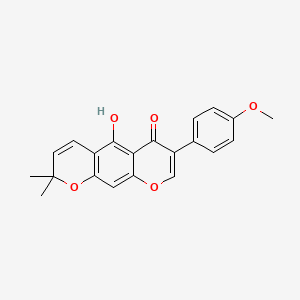

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSPPBAASCPSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308654 | |

| Record name | 4′-O-Methylalpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27762-87-4 | |

| Record name | 4′-O-Methylalpinumisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27762-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-O-Methylalpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Distribution in Botanical Sources

Identification in Specific Plant Genera and Species

Maclura tricuspidata (also known as Cudrania tricuspidata)

4'-O-methylalpinumisoflavone has been isolated from Maclura tricuspidata, a plant belonging to the Moraceae family. researchgate.netspandidos-publications.comnih.gov This plant is utilized for various medicinal and nutritional purposes in East Asia. spandidos-publications.com Phytochemical analyses have revealed that the entire plant, including its roots, leaves, bark, stems, and fruits, contains a diverse array of compounds, with xanthones and flavonoids being the primary active constituents. researchgate.net Specifically, this compound has been extracted from the fruits of this plant. koreascience.kr

Lonchocarpus glabrescens

The compound this compound is a naturally occurring phytocompound found in Lonchocarpus glabrescens. japsonline.comresearchgate.net Research has focused on this compound's biological activities. japsonline.com

Euchresta horsfieldii

This compound has been reported to be present in Euchresta horsfieldii. nih.gov

Erythrina sigmoidea

The presence of this compound has been noted in Erythrina sigmoidea. nih.gov Chemical analyses of the stem bark of this plant have led to the isolation of various flavonoids. researchgate.netresearchgate.net

Calopogonium mucunoides

The dichloromethane-methanol (1:1) soluble fraction of the leaves, roots, and seeds of Calopogonium mucunoides has yielded this compound, along with several other isoflavones. tandfonline.comresearchgate.netscience.govresearchgate.netscispace.com The structures of these isolated compounds were determined using NMR and mass spectrometry techniques. researchgate.netresearchgate.net

Millettia thonningii

This compound is a known constituent of Millettia thonningii. japsonline.com It has been identified in solvent extracts from the root bark and seed powder of this plant. nih.gov Studies have shown that this compound, along with alpinumisoflavone (B190552), is present in chloroform (B151607) extracts of the seeds. wiley.com

Data on Plant Sources of this compound

| Plant Species | Family | Plant Part(s) Containing Compound |

| Maclura tricuspidata | Moraceae | Fruits koreascience.kr |

| Lonchocarpus glabrescens | Fabaceae | Not specified |

| Euchresta horsfieldii | Fabaceae | Not specified |

| Erythrina sigmoidea | Fabaceae | Stem Bark researchgate.netresearchgate.net |

| Calopogonium mucunoides | Fabaceae | Leaves, Roots, Seeds tandfonline.com |

| Millettia thonningii | Fabaceae | Root Bark, Seeds nih.gov |

Crotalaria ferruginea

Crotalaria ferruginea, a plant belonging to the Fabaceae family, is a known source of various flavonoids. While research has been conducted on the chemical constituents of this plant, the presence of this compound is not explicitly detailed in the provided search results.

Leonotis nepetifolia

Leonotis nepetifolia, commonly known as Klip Dagga or Lion's Ear, has been a subject of phytochemical investigation. wikipedia.org Studies have confirmed the isolation of this compound from this plant. Specifically, it was isolated from the n-hexane extract of Leonotis nepetifolia collected in Ba Ria - Vung Tau province, Vietnam. researchgate.netresearchgate.net Further research has also identified this compound in subsequent analyses of the plant's extracts. tandfonline.comnih.govscienceandtechnology.com.vn

Lupinus albus L.

White lupin (Lupinus albus L.) is another botanical source of this compound. nih.gov Research has shown that this compound is present in the root exudates of white lupin. nih.gov It is one of several pyranoisoflavones isolated from this plant. nih.gov

Ficus species

The genus Ficus contains a wide variety of species, some of which have been found to contain this compound. For instance, this compound has been isolated from Ficus glumosa. scielo.br It has also been identified in other Ficus species, highlighting the genus as a potential source for this isoflavone (B191592). ukzn.ac.za Specifically, it is mentioned as a pyranoisoflavone found in Ficus tikoua Bur. wikiwand.comwikipedia.org

Geographical and Ecological Distribution of Source Plants

The plants that produce this compound are distributed across various geographical and ecological regions.

| Plant Species | Geographical Distribution | Ecological Niche |

| Crotalaria ferruginea | Native to Asia, including China, India, Nepal, Bhutan, Bangladesh, Myanmar, and Thailand. theferns.infoefloras.org It is also found in Malesia (Indonesia, Malaysia, Philippines) and Papuasia (Indonesia, Papua New Guinea). ilri.orgcarc.cz | Thrives in open forests and montane grasslands at altitudes of 400-2200 meters. efloras.org |

| Leonotis nepetifolia | Native to tropical Africa and the Indian Subcontinent. kew.orgtheferns.info It is now widely established across the tropics in Africa, Southeast Asia, the Pacific Islands, Australia, Central and South America, the southern USA, Mexico, and the Caribbean islands. cabidigitallibrary.org | Commonly found in disturbed areas such as roadsides, abandoned fields, waste lands, overgrazed pastures, waterways, and floodplains. cabidigitallibrary.orglucidcentral.org |

| Lupinus albus L. | Believed to have originated in southeastern Europe and western Asia. usda.govprota4u.org It is cultivated throughout the Mediterranean region, Egypt, Sudan, Ethiopia, Syria, Europe, South America, and tropical and southern Africa. prota4u.orgwikipedia.org | Grows in meadows, pastures, and on grassy slopes with sandy and acidic soil. wikipedia.org It is adaptable to various climatic zones and requires well-drained, loose soil. wikipedia.orgpulsesincrease.eu |

| Ficus species | The genus has a pantropical distribution, with about 850 species native throughout the tropics and some extending into semi-warm temperate zones. wikipedia.org They are prevalent in East Asia, America, Africa, and the Asia-Australia region. semanticscholar.orgbritannica.com | Occupy a wide variety of ecological niches, from tall forest trees to shrubs and vines. britannica.com Many are keystone species in tropical forest ecosystems. wikipedia.org |

Advanced Methodologies for Extraction and Purification

The isolation of this compound from its botanical sources involves various advanced extraction and purification techniques.

Solvent Extraction Techniques (e.g., methanol (B129727), dichloromethane (B109758), ethyl acetate (B1210297), n-hexane)

Solvent extraction is a primary method for obtaining crude extracts containing this compound. The choice of solvent is crucial and depends on the polarity of the target compound.

Methanol: Methanol is frequently used as the initial solvent for extraction from plant materials. For instance, the seeds of Millettia thonningii were extracted with methanol using a Soxhlet apparatus to eventually yield this compound. japsonline.com Similarly, methanol was used to extract compounds from Cudrania tricuspidata fruits, which were then partitioned with other solvents. koreascience.krplos.org

Dichloromethane: Dichloromethane is another common solvent used in the extraction process. In the study of Calopogonium mucunoides, a dichloromethane-methanol (1:1) soluble part was used to isolate several isoflavones, including this compound. chemfaces.comscispace.com The dichloromethane extract of Ficus virens also yielded this compound. ljmu.ac.uk Furthermore, the CH₂Cl₂ fraction of Cudrania tricuspidata fruits was found to be a rich source. plos.orgmdpi.com

Ethyl Acetate: Ethyl acetate is often used in the partitioning of crude extracts. In the purification process from Ficus virens, the ethyl acetate extract showed significant activity and was further purified to isolate this compound. ljmu.ac.uk The methanol extract of Cudrania tricuspidata was also partitioned with ethyl acetate. plos.org

n-Hexane: n-Hexane is particularly effective for extracting less polar compounds. This compound was successfully isolated from the n-hexane extract of Leonotis nepetifolia. researchgate.netresearchgate.net Similarly, the n-hexane soluble fraction of Cudrania tricuspidata fruits was chromatographed to yield this isoflavone. koreascience.krresearchgate.netbwise.krresearchgate.net

Following initial solvent extraction, further purification is typically achieved through various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound. japsonline.comljmu.ac.ukkoreascience.kr

Chromatographic Separation Protocols

The purification of this compound from crude plant extracts is achieved through the application of various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of technique and specific conditions are critical for obtaining the compound in high purity.

Column Chromatography:

Column chromatography is a fundamental technique used for the purification of this compound. This method involves packing a column with a solid adsorbent, typically silica (B1680970) gel, and passing a solution of the crude extract through the column. Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the polarity of the solvent system (mobile phase), thus allowing for their separation.

In the isolation of isoflavonoids from Millettia thonningii, for instance, column chromatography of an ethyl acetate extract of the stem bark was a key step in the purification process. discoveryjournals.org Similarly, the petrol extract of the root bark of M. thonningii was subjected to column chromatography to yield various crystalline samples, including related alpinumisoflavones. researchgate.net For the separation of isoflavonoids from Cudrania tricuspidata, a dichloromethane fraction of a methanol extract was subjected to medium-pressure liquid chromatography (MPLC) over silica gel, using a gradient of n-hexane and ethyl acetate as the mobile phase. plos.org

Preparative Thin-Layer Chromatography (Prep-TLC):

Preparative thin-layer chromatography is another valuable method for the purification of small quantities of compounds. rochester.edunih.gov It operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate larger sample loads. silicycle.comchemrxiv.org After developing the plate in a suitable solvent system, the band corresponding to the target compound is visualized (often under UV light), scraped from the plate, and the compound is then eluted from the silica with a polar solvent.

In the isolation of alpinumisoflavones from Millettia thonningii, preparative TLC was used as a purification step following initial column chromatography. japsonline.com This technique is particularly useful for separating compounds with similar retention factors that may co-elute during column chromatography. chemrxiv.org

Sephadex LH-20 Gel Column Chromatography:

Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that is widely used for the separation of natural products, including flavonoids and isoflavonoids. nih.gov It functions based on a combination of size-exclusion and partition chromatography. nih.gov Separation on Sephadex LH-20 is influenced by the molecular size of the compounds and their interactions with the gel matrix in the chosen solvent system, which is often a polar organic solvent like methanol. nih.govresearchgate.net

This technique has been successfully employed in the purification of isoflavonoids from Cudrania tricuspidata. researchgate.net For example, a fraction obtained from MPLC was further purified using a Sephadex LH-20 column with a mobile phase of dichloromethane and methanol to yield purified isoflavonoids. plos.org The use of Sephadex LH-20 is often a final polishing step to remove remaining impurities.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application in this compound Isolation | References |

| Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | Initial fractionation of crude extracts from Cudrania tricuspidata and Millettia thonningii. | plos.orgresearchgate.netdiscoveryjournals.org |

| Preparative TLC | Silica Gel | Not specified for this compound | Further purification of fractions from column chromatography, as seen with related alpinumisoflavones from Millettia thonningii. | japsonline.comrochester.edu |

| Sephadex LH-20 | Lipophilic Dextran Gel | Dichloromethane-Methanol | Final purification step for isoflavonoids from Cudrania tricuspidata. | researchgate.netplos.orgnih.gov |

Bioassay-Guided Isolation Strategies

Bioassay-guided isolation is a powerful strategy used to identify and purify novel bioactive compounds from natural sources. This approach involves systematically fractionating a crude extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation, with each subsequent step being guided by the bioassay until a pure, active compound is isolated.

A notable example of this strategy led to the identification of this compound as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. The process began with the screening of a large library of natural product extracts, where the lipid extract from Lonchocarpus glabrescens was found to significantly inhibit HIF-1 activation in a human breast tumor cell-based reporter assay. nih.gov

This active extract was then subjected to bioassay-guided chromatographic separation. The fractionation process was continuously monitored for HIF-1 inhibitory activity, allowing the researchers to focus on the fractions that contained the active principles. This directed approach ultimately led to the isolation and structural elucidation of two HIF-1 inhibitors: alpinumisoflavone and this compound. nih.govthieme-connect.com The latter, this compound, was found to be particularly potent, with an IC₅₀ value of 0.6 μM for the inhibition of hypoxia-induced HIF-1 activation. nih.gov

This strategy not only facilitates the discovery of new bioactive molecules but also directly links the isolated compound to a specific biological function, providing a strong rationale for further pharmacological investigation.

| Bioassay | Plant Source | Initial Extract | Isolated Active Compound | Biological Activity | References |

| HIF-1 Inhibition Assay | Lonchocarpus glabrescens | Lipid Extract | This compound | Inhibition of hypoxia-induced HIF-1 activation | nih.govthieme-connect.com |

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for 4'-O-methylalpinumisoflavone

The complete synthesis of this compound and its isomers has been achieved through multi-step chemical reactions. One notable approach involves the decarboxylative rearrangement of angular isoflavone (B191592) carboxylic acids acs.org. A key strategy reported for the synthesis of the core isoflavone structure involves the reaction of a phenacylchroman intermediate with ethoxyalyl chloride in pyridine (B92270) lookchem.com. The subsequent hydrolysis of the resulting esters and decarboxylation of the corresponding acids leads to the formation of dihydro-4'-O-methylalpinumisoflavone lookchem.com. The final step in this sequence is a dehydrogenation reaction, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to introduce the characteristic double bond of the isoflavone core and yield this compound lookchem.com. Research into the synthesis of related isoflavones, such as 4'-O-methylgrynullarin, has utilized modern cross-coupling techniques like the Suzuki-Miyaura coupling of prenylated iodochromones with appropriate phenylboronic acids, suggesting potential alternative routes for the synthesis of this compound and its analogues researchgate.net.

Semisynthesis and Derivatization Methodologies

Semisynthetic methods, starting from closely related natural products, are common for producing this compound and its derivatives. These approaches often involve selective modification of functional groups on a precursor molecule.

Selective demethylation is a critical semisynthetic strategy, particularly for producing this compound from its more methylated precursor, O,O-dimethylalpinumisoflavone, which can be isolated in larger quantities from natural sources like Millettia thonningii mdpi.comjapsonline.com. Computational studies of the bond dissociation energies (BDEs) in O,O-dimethylalpinumisoflavone suggest that protonation of the carbonyl oxygen is necessary for selective demethylation to occur, as the BDE difference between the two methoxy (B1213986) groups is otherwise small mdpi.com.

Two primary methods for this demethylation have been reported:

Boron trichloride (B1173362) (BCl₃) : Treating a cold chloroform (B151607) solution of O,O-dimethylalpinumisoflavone with a cold solution of BCl₃ effectively removes one methyl group to yield this compound japsonline.comresearchgate.net. This method is also used for the reverse reaction; treating this compound with BCl₃ yields alpinumisoflavone (B190552) nih.gov.

Potassium Iodide/Formic Acid : A mixture of potassium iodide (KI) and formic acid in refluxing ethyl acetate (B1210297) provides an alternative route for the demethylation of O,O-dimethylalpinumisoflavone to this compound mdpi.com. This procedure was adapted from a method used for demethylating khellin (B1673630) and visnagen mdpi.com.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| O,O-dimethylalpinumisoflavone | Boron trichloride (BCl₃) in chloroform | Cold solution (-78 °C) | This compound | japsonline.com |

| O,O-dimethylalpinumisoflavone | Potassium iodide (KI), formic acid, ethyl acetate | Reflux for 110 minutes | This compound | mdpi.com |

| This compound | Boron trichloride (BCl₃) in chloroform | Cold solution (-78 °C), stirred for 10 min | Alpinumisoflavone | nih.gov |

The preparation of analogues is essential for exploring the structure-activity relationships of this compound. This is achieved by chemically modifying the parent molecule or by synthesizing related structures from various precursors.

Acetylation : A straightforward derivatization involves the acetylation of the free hydroxyl group. Refluxing this compound in acetic anhydride (B1165640) yields its acetylated analogue, acetyl-4-O-methylalpinumisoflavone mdpi.com. This new derivative was synthesized to aid in understanding the structure-activity relationships of the chemical series mdpi.com.

Hydrogenation : The dihydro analogue, dihydro-4'-O-methyl alpinum isoflavone, can be synthesized from a phenacylchroman precursor through a sequence involving reaction with ethoxyalyl chloride, hydrolysis, and decarboxylation lookchem.com.

Synthesis of Isomers : The angular isomer of this compound has also been synthesized, allowing for comparative biological studies st-andrews.ac.uk.

| Analogue/Related Compound | Synthetic Method/Precursor | Reference |

|---|---|---|

| Acetyl-4-O-methylalpinumisoflavone | Acetylation of this compound with acetic anhydride | mdpi.com |

| Dihydro-4'-O-methylalpinumisoflavone | Synthesized from a phenacylchroman precursor | lookchem.com |

| Alpinumisoflavone | Demethylation of this compound using BCl₃ | nih.gov |

| Angular Isomer of this compound | Synthesized via decarboxylative rearrangement | acs.orgst-andrews.ac.uk |

Chemical Interconversions for Structural Elucidation and Activity Modulation

Chemical reactions that interconvert this compound and its related compounds play a crucial role in both confirming molecular structures and modulating biological effects.

For Structural Elucidation : A significant challenge in the study of this compound was obtaining crystals of sufficient quality for X-ray diffraction analysis researchgate.netnih.gov. To overcome this, the compound was demethylated to alpinumisoflavone, which yielded better quality crystals nih.gov. The successful X-ray analysis of alpinumisoflavone provided definitive structural confirmation, which, by extension, helped to solidify the structural understanding of its precursor, this compound researchgate.netnih.gov.

For Activity Modulation : The synthesis of derivatives is a key strategy for modulating biological activity. For instance, the semisynthesis of this compound from O,O-dimethylalpinumisoflavone was undertaken specifically to increase the supply of the compound for biological testing mdpi.com. Furthermore, the creation of acetyl-4-O-methylalpinumisoflavone was explicitly aimed at investigating how the modification of the hydroxyl group would impact its activity, thereby helping to delineate the pharmacophore of the molecule mdpi.com. The dehydrogenation of dihydro-4'-O-methyl alpinum isoflavone to this compound is another example of a chemical interconversion used to generate the final, active compound from a synthetic intermediate lookchem.com.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the carbon-hydrogen framework of 4'-O-methylalpinumisoflavone can be meticulously mapped out.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the different rings, the protons of the dimethylpyran ring, and the methoxy (B1213986) group protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, etc.) would reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon, aromatic carbons, the quaternary carbon of the dimethylpyran moiety, and the methoxy carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Detailed ¹H and ¹³C NMR data tables require access to specific experimental results from dedicated chemical analysis publications.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the proton spin systems within the aromatic rings and the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, building the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the different fragments of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC spectra would show correlations from the methoxy protons to the aromatic carbon at the 4'-position, confirming the location of this group. It would also be instrumental in establishing the connectivity between the isoflavone (B191592) core and the dimethylpyran ring.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules like this compound, typically by observing the protonated molecule [M+H]⁺. For this compound (C₂₁H₁₈O₅), the expected exact mass is approximately 350.1154 g/mol . ESI-MS would confirm this molecular weight with high accuracy.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural insights. While a detailed fragmentation pattern for this specific compound is not widely published, isoflavones generally undergo characteristic fragmentation, including retro-Diels-Alder (rDA) reactions that cleave the C-ring, providing information about the substitution patterns on the A and B rings. The presence of the methoxy group would also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating complex mixtures and identifying individual components. In the context of natural product analysis, LC-MS is used to isolate compounds like this compound from plant extracts. The liquid chromatography component separates the compounds based on their physicochemical properties (e.g., polarity), and the mass spectrometer detects and identifies them. The retention time of the compound during the chromatography is a characteristic property under specific conditions (e.g., column type, mobile phase composition, and flow rate), which aids in its identification when compared to a reference standard.

Specific LC parameters such as column type, mobile phase, and retention time are method-dependent and not universally available.

X-ray Crystallography and Electron Density Distribution Studies

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, offering a detailed view of its three-dimensional geometry. nih.govug.edu.gh

A key study utilized a sophisticated technique known as Invariom modelling for the structure refinement. nih.gov This method uses theoretically predicted, aspherical atomic scattering factors to model the electron density distribution with high accuracy from X-ray diffraction data measured at cryogenic temperatures (90 K). nih.govug.edu.gh This approach goes beyond the simple location of atomic nuclei and provides detailed insight into the bonding and electronic properties of the molecule.

The analysis revealed the aspherical electron density distribution, which is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. nih.gov The six-membered pyran ring fused to the benzopyrone moiety adopts a half-chair conformation. ug.edu.gh The study of the electron density and electrostatic potential helps in relating the compound's structural features to its biological activities. nih.gov

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈O₅ |

| Molecular Weight | 350.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4590 (10) |

| b (Å) | 11.5363 (11) |

| c (Å) | 14.1205 (13) |

| β (°) | 108.831 (2) |

| Volume (ų) | 1611.1 (3) |

| Z | 4 |

| Temperature (K) | 90 (2) |

Data sourced from crystallographic studies.

Analysis of Molecular Conformation

The molecular structure of this compound is characterized by a fused tricyclic ring system. ug.edu.ghnih.gov X-ray diffraction analyses have revealed specific conformational features of this molecule. The six-membered pyran ring, a key component of the tricyclic system, adopts a half-chair conformation. ug.edu.ghnih.gov This non-planar conformation is a common feature among related isoflavone structures. ug.edu.gh

The degree of puckering in this half-chair conformation can be quantified using Cremer-Pople puckering parameters. ug.edu.ghnih.gov In the crystal structure of this compound, the pyran ring exhibits the least Cremer-Pople puckering amplitude (Q) when compared to its analogs, O,O-dimethylalpinumisoflavone and 5-O-methyl-4'-O-(3-methyl-but-2-en-1-yl) alpinumisoflavone (B190552). ug.edu.gh This suggests a relatively flatter half-chair conformation for the pyran ring in this compound.

| Compound | Pyran Ring Conformation | Cremer-Pople Puckering Amplitude (Q) |

| This compound | Half-chair | Least among studied analogs |

| O,O-dimethylalpinumisoflavone | Half-chair | Greater than this compound |

| 5-O-methyl-4'-O-(3-methyl-but-2-en-1-yl) alpinumisoflavone | Half-chair | Greater than this compound |

This table is generated based on comparative data and does not represent absolute numerical values which were not available in the search results.

Investigation of Intermolecular and Intramolecular Interactions

The spatial arrangement of atoms in this compound facilitates specific intramolecular interactions. A notable feature is the potential for intramolecular hydrogen bonding. In the closely related compound, alpinumisoflavone, a strong intramolecular O—H···O hydrogen bond is formed between the hydroxyl group at position 5 and the keto group of the pyran ring. nih.gov For this compound, a comparable intramolecular contact distance of 1.724 (17) Å has been observed, which is shorter than in other related compounds where this distance is approximately 2.3 Å. nih.gov This shorter contact suggests a significant intramolecular interaction influencing the compound's conformation.

In the solid state, intermolecular forces dictate the packing of molecules in the crystal lattice. While specific details on the intermolecular interactions of this compound were not the focus of the provided sources, the study of the parent compound, alpinumisoflavone, reveals that molecules are linked by O-H···O hydrogen bonds, forming a molecular tape running along the b-axis of the crystal. nih.gov It is plausible that similar, though not identical, intermolecular interactions involving weaker C-H···O contacts contribute to the crystal packing of this compound.

Invariom Modeling and Ab Initio Theoretical Calculations

To gain a more detailed understanding of the electron density distribution and electrostatic properties of this compound, advanced modeling techniques have been employed. The accurate X-ray single-crystal structure of this compound has been determined using invariom modeling. nih.gov This method utilizes theoretically predicted Hansen and Coppens multipole-model form factors to describe the aspherical electron density distribution, providing a more nuanced picture than traditional independent atom models. nih.gov

The results from invariom modeling, such as molecular dipole moments and electrostatic potentials, have been compared with those obtained from ab initio theoretical calculations. nih.gov This comparative approach allows for a validation of the theoretical models and provides a robust description of the molecule's electronic features. These computational studies are instrumental in relating the structural and electronic properties of this compound to its observed chemical and physical behavior. nih.gov

| Methodology | Application to this compound | Key Outputs |

| Invariom Modeling | Refinement of X-ray single-crystal structure | Aspherical electron density distribution, Molecular dipole moments, Electrostatic potentials |

| Ab Initio Theoretical Calculations | Comparison with experimental and invariom data | Molecular dipole moments, Electrostatic potentials |

Biological Activities and Molecular Mechanisms of Action in Vitro and in Vivo Non Human Studies

Anticancer and Antiproliferative Activities

4'-O-methylalpinumisoflavone, a naturally occurring isoflavone (B191592), has demonstrated significant anticancer and antiproliferative properties in preclinical studies. nih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the modulation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway and the inhibition of mitochondrial respiration. nih.govjapsonline.com

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

The transcription factor Hypoxia-Inducible Factor-1 (HIF-1) is a critical regulator of cellular adaptation to low oxygen (hypoxia), a common characteristic of the tumor microenvironment. nih.govmdpi.commdpi.com HIF-1 promotes tumor progression by controlling the expression of genes involved in various cancer-related processes. mdpi.comdovepress.com this compound has been shown to be a potent inhibitor of HIF-1 activation. nih.govmdpi.com In human breast tumor T47D cells, it inhibited hypoxia-induced HIF-1 activation with an IC50 value of 0.6 μM. nih.gov

Inhibition of Nuclear HIF-1α Protein Induction

The activity of HIF-1 is primarily determined by the stability of its oxygen-regulated subunit, HIF-1α. bmbreports.orgplos.org Under normal oxygen conditions, HIF-1α is rapidly degraded. mdpi.com However, in hypoxic tumor cells, HIF-1α stabilizes, translocates to the nucleus, and activates target genes. bmbreports.org this compound exerts its inhibitory effect on HIF-1 by blocking the induction of nuclear HIF-1α protein. nih.govmdpi.com This prevention of HIF-1α accumulation is a key mechanism underlying its anticancer activity. nih.govmdpi.com

Regulation of HIF-1 Target Gene Expression (e.g., CDKN1A, GLUT-1, VEGF)

By inhibiting HIF-1 activation, this compound subsequently downregulates the expression of HIF-1 target genes that are crucial for tumor survival and growth. nih.govresearchgate.net In T47D human breast cancer cells, the compound was observed to inhibit the hypoxic induction of several key HIF-1 target genes. nih.gov

CDKN1A (p21): This gene encodes a cyclin-dependent kinase inhibitor involved in cell cycle regulation. nih.gov

GLUT-1: This gene encodes for glucose transporter 1, which is responsible for increased glucose uptake in cancer cells to fuel their high metabolic rate. nih.govmedsci.org The inhibition of GLUT-1 expression by this compound disrupts cancer cell metabolism. nih.govmdpi.com

VEGF (Vascular Endothelial Growth Factor): A potent signaling protein that promotes the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. nih.govdovepress.com

The ability of this compound to suppress the expression of these genes highlights its potential to interfere with multiple aspects of tumor progression. nih.gov

Impact on Tumor Angiogenesis, Cell Migration, and Chemotaxis in vitro

Consistent with its inhibition of VEGF expression, this compound has been shown to impair processes critical for tumor metastasis. nih.gov

Tumor Angiogenesis: In vitro studies have demonstrated that this compound can inhibit tumor angiogenesis. nih.govrsc.org By suppressing the production of angiogenic factors like VEGF, the compound hinders the formation of new blood vessels required to supply tumors with nutrients and oxygen. nih.govoncotarget.com

Cell Migration: The compound has been found to inhibit the migration of metastatic human breast tumor MDA-MB-231 cells in wound-healing assays. nih.govresearchgate.net

Chemotaxis: this compound also inhibits the chemotaxis of MDA-MB-231 cells, which is the directed movement of cells in response to a chemical stimulus, a key process in metastasis. nih.govresearchgate.netibidi.com

Mitochondrial Respiration and Metabolic Pathway Inhibition

In addition to its effects on the HIF-1 pathway, this compound also targets cellular metabolism through the inhibition of mitochondrial respiration. nih.govjapsonline.com This dual mechanism of action distinguishes it from many other HIF-1 inhibitors. nih.gov

Inhibition of Mitochondrial Respiratory Complexes (Complexes I, II, IV)

The mitochondrial electron transport chain, composed of several protein complexes, is essential for cellular energy production (ATP) through oxidative phosphorylation. mdpi.commdpi.com Studies have revealed that this compound inhibits multiple complexes within this chain. japsonline.com

In studies using isolated rat liver mitochondria and permeabilized mouse heart fibers, this compound was found to inhibit State 3 respiration supported by substrates for:

Complex I (NADH:ubiquinone oxidoreductase) japsonline.comnih.gov

Complex II (succinate dehydrogenase) japsonline.com

Complex IV (cytochrome c oxidase) japsonline.com

This broad inhibition of mitochondrial respiratory complexes disrupts the primary energy-producing pathway in cells, contributing to the compound's antiproliferative effects. japsonline.combiorxiv.org

Disruption of Protein Translation in vitro

Research indicates that this compound can inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1) through a dual mechanism. One of these mechanisms involves the disruption of protein translation in vitro. nih.gov Proteins with a short half-life, such as the HIF-1α subunit, may be particularly susceptible to inhibitors of protein synthesis. nih.gov Studies have shown that this compound inhibits HIF-1 activation by not only suppressing mitochondrial respiration but also by disrupting the process of protein translation. nih.gov This distinguishes it from other inhibitors that may only affect mitochondrial function. nih.gov The inhibition of protein synthesis is a key component of its mechanism in blocking the induction of the HIF-1α protein. nih.govresearchgate.net

Induction of Apoptosis (Programmed Cell Death)

The parent compound, alpinumisoflavone (B190552), has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com Treatment with alpinumisoflavone has been shown to increase the sub-G1 population and caspase 3/7 activity in lung tumor cells, which are indicators of apoptosis. semanticscholar.org While direct studies on this compound's induction of apoptosis are part of broader anticancer evaluations, the anticancer effects of both alpinumisoflavone and this compound have been linked to the targeting of HIF-1. nih.gov The inhibition of HIF-1 by this compound is a critical mechanism that can lead to the suppression of tumor cell viability and proliferation. nih.gov

Interference with Cellular Signaling Pathways (e.g., ERK/MAPK, NF-κB)

This compound has been shown to interfere with key cellular signaling pathways involved in cell survival and inflammation, such as the ERK/MAPK and NF-κB pathways. In a study on microglial cells, pre-treatment with this compound led to a decrease in the translocation of NF-κB p50 and p65 from the cytoplasm to the nucleus and a reduction in the activation of MAPKs like ERK1/2 and JNK. This suggests that the compound suppresses microglial activation and the production of pro-inflammatory mediators by downregulating NF-κB signaling and the phosphorylation of MAPKs.

The related compound, alpinumisoflavone, also demonstrates similar activity by repressing both the ERK/MAPK and NF-κB pathways in lung tumor cells. semanticscholar.org Furthermore, alpinumisoflavone has been found to suppress the activation of NF-κB and MAPKs in lipopolysaccharide (LPS)-induced RAW264.7 cells.

Synergistic Effects with Established Chemotherapeutic Agents

While direct evidence for the synergistic effects of this compound with established chemotherapeutic agents is limited in the reviewed literature, studies on its parent compound, alpinumisoflavone, have shown promising results. Research indicates that alpinumisoflavone exhibits synergistic effects with cisplatin, enhancing the anticancer efficacy in ovarian cancer models. smolecule.com The concept of combining natural compounds with conventional chemotherapy is aimed at achieving desired therapeutic effects at lower, less toxic doses of the anticancer drugs. remedypublications.comviamedica.pl For instance, the combination of doxorubicin (B1662922) with various phytochemicals is being explored to enhance its efficacy and reduce cardiotoxicity. remedypublications.comviamedica.pl

Anti-inflammatory and Immunomodulatory Effects

Suppression of Pro-inflammatory Mediator Production (e.g., TNF-α, IL-6, IL-1β, ICAM-1, NO)

This compound has demonstrated significant anti-inflammatory properties by suppressing the production of various pro-inflammatory mediators. In a study involving LPS-stimulated microglial cells, pre-treatment with this compound resulted in a dose-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and other pro-inflammatory cytokines.

The parent compound, alpinumisoflavone, has also been shown to dramatically suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), intercellular adhesion molecule-1 (ICAM-1), and NO in both in vitro and in vivo models of LPS-induced inflammation.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, NLRP3 Inflammasome, IL-17)

The anti-inflammatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways. As mentioned earlier, it effectively suppresses the NF-κB and MAPK signaling pathways.

Studies on the parent compound, alpinumisoflavone, provide further insight into these mechanisms. In a model of LPS-induced acute lung injury, pre-treatment with alpinumisoflavone was found to decrease the expression levels of NF-κB, MAPKs, and the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome. It also reduced the production of IL-17 in lung tissues. The activation of NF-κB and MAPK pathways typically regulates a variety of inflammatory mediators, and the NLRP3 inflammasome is crucial for the maturation of pro-inflammatory cytokines like IL-1β. Therefore, the suppression of these pathways by alpinumisoflavone and its derivatives underscores their potent anti-inflammatory capabilities.

Data Tables

Table 1: Effects of this compound and Alpinumisoflavone on Cellular Pathways

| Compound | Biological Effect | Model System | Key Findings |

|---|---|---|---|

| This compound | Disruption of Protein Translation | In vitro | Inhibits protein synthesis as part of its mechanism to block HIF-1 activation. nih.gov |

| Alpinumisoflavone | Induction of Apoptosis | Lung tumor cells | Increases sub-G1 population and caspase 3/7 activity. semanticscholar.org |

| This compound | Interference with Signaling | Microglial cells (BV2) | Decreases translocation of NF-κB p50/p65 and activation of ERK1/2 and JNK. |

| Alpinumisoflavone | Synergistic Effect | Ovarian cancer models | Enhances anticancer efficacy of cisplatin. smolecule.com |

Table 2: Anti-inflammatory and Immunomodulatory Activities

| Compound | Effect | Mediator/Pathway | Model System |

|---|---|---|---|

| This compound | Suppression of Pro-inflammatory Mediators | NO, PGE2, pro-inflammatory cytokines | LPS-stimulated microglial cells |

| Alpinumisoflavone | Suppression of Pro-inflammatory Mediators | TNF-α, IL-6, IL-1β, ICAM-1, NO | LPS-stimulated macrophages and mice |

| Alpinumisoflavone | Modulation of Inflammatory Pathways | NF-κB, MAPKs, NLRP3 inflammasome, IL-17 | LPS-induced acute lung injury in mice |

Compound Names Mentioned in this Article

this compound

Alpinumisoflavone

Cisplatin

Doxorubicin

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Interleukin-17 (IL-17)

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Tumor Necrosis Factor-alpha (TNF-α)

Inhibition of Monocyte/Macrophage Activation Induced by 27-hydroxycholesterol (B1664032)

Studies utilizing human THP-1 cells have demonstrated that this compound (mAI), an isoflavone isolated from Maclura tricuspidata, inhibits the activation of monocytes and macrophages into an immunostimulatory phenotype when induced by 27-hydroxycholesterol (27OHChol). nih.gov This suggests a potential therapeutic benefit for conditions where inflammatory responses are driven by 27OHChol. nih.govspandidos-publications.com The activation of these immune cells by 27OHChol leads to the production of pro-inflammatory molecules. spandidos-publications.comnih.gov

Impairment of Chemokine Expression (e.g., C-C motif chemokine ligand 2, CCL3, CCL4)

This compound has been shown to dose-dependently impair the expression of C-C motif chemokine ligand 2 (CCL2) that is enhanced by 27OHChol. nih.gov This inhibition of CCL2 production also leads to a reduction in the migration of monocytic cells. nih.govspandidos-publications.com Furthermore, mAI suppresses the expression of other chemokines, specifically the C-C motif chemokine receptor 5 (CCR5) ligands, CCL3 and CCL4, which are also induced by 27OHChol. nih.govspandidos-publications.com The transcript levels of both CCL3 and CCL4 were significantly suppressed by mAI in a dose-dependent manner. spandidos-publications.com This reduction in chemokine secretion consequently impairs the migration of inflammatory cells to sites of inflammation. spandidos-publications.com

| Chemokine | Effect of 27-hydroxycholesterol | Effect of this compound |

|---|---|---|

| CCL2 | Enhanced expression and secretion | Dose-dependently impaired expression |

| CCL3 | Significantly elevated transcript levels | Significantly suppressed transcript levels |

| CCL4 | Significantly elevated transcript levels | Significantly suppressed transcript levels |

Downregulation of Cell Surface Markers (e.g., CD14)

The isoflavone downregulates both the surface and cellular levels of the cell surface marker CD14. nih.gov It also inhibits the release of soluble CD14. nih.govspandidos-publications.com CD14 acts as a pattern recognition receptor that binds to pathogen-associated molecular patterns like lipopolysaccharide (LPS), thereby amplifying the response to them. spandidos-publications.com By downregulating CD14 expression, this compound effectively weakens the cellular response to LPS. spandidos-publications.com

Influence on Matrix Metalloproteinase-9 (MMP-9) Transcription and Secretion

This compound inhibits both the transcription and the secretion of the active form of matrix metalloproteinase-9 (MMP-9). nih.gov In studies, while 27OHChol increased the gelatinolytic activity of MMP-9, treatment with mAI attenuated this effect, indicating an inhibition of active MMP-9 secretion. spandidos-publications.com

Attenuation of Lipopolysaccharide-Induced Responses

In the presence of 27-hydroxycholesterol, the cellular responses to lipopolysaccharide (LPS) are enhanced. nih.gov However, this compound significantly weakens these heightened responses. nih.govspandidos-publications.com This effect is linked to its ability to downregulate the expression of CD14, a key receptor for LPS. spandidos-publications.com Specifically, the enhanced transcription of CCL2 induced by the combination of 27OHChol and LPS was significantly attenuated by mAI treatment. spandidos-publications.com

Impairment of Nuclear Factor-κB p65 Subunit Phosphorylation

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to impair the phosphorylation of the p65 subunit of nuclear factor-κB (NF-κB). nih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation. spandidos-publications.comfrontiersin.org Stimulation with 27OHChol leads to increased phosphorylation of p65, a step necessary for its activation and the subsequent transcription of inflammatory genes. spandidos-publications.com Treatment with mAI was found to almost completely inhibit this 27OHChol-induced phosphorylation of p65, without affecting the total cellular levels of the p65 protein. spandidos-publications.com Interestingly, while it affects p65 phosphorylation, mAI does not alter the phosphorylation of Akt, another protein involved in cellular signaling pathways. nih.govspandidos-publications.com

| Molecular Target | Effect of 27-hydroxycholesterol | Effect of this compound |

|---|---|---|

| NF-κB p65 Phosphorylation | Increased | Impaired/Inhibited |

| Total p65 Protein | No significant change | No significant change |

| Akt Phosphorylation | Elevated | No alteration |

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme predominantly found in immune cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. wikipedia.orgnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn can suppress inflammatory responses. wikipedia.orgfrontiersin.org PDE4 inhibitors are known to possess anti-inflammatory effects and have been investigated for various inflammatory diseases. wikipedia.orgnih.gov While direct studies on this compound's PDE4 inhibitory activity are limited, research on other isoflavonoids suggests this as a potential mechanism for their anti-inflammatory effects. colab.ws

Antioxidant Activities

This compound has been identified as a compound with antioxidant properties. spandidos-publications.comskom.or.kr Reactive oxygen species (ROS) are highly reactive chemicals, such as superoxide (B77818) anions and hydrogen peroxide, that can cause cellular damage by oxidizing lipids, proteins, and DNA, contributing to a state of oxidative stress. nih.govnih.govwikipedia.org Antioxidant compounds can neutralize these ROS through various scavenging mechanisms, helping to maintain cellular redox homeostasis. mdpi.com

The antioxidant potential of this compound has been demonstrated through its isolation from Cudrania tricuspidata (also known as Maclura tricuspidata) fruits using an online HPLC-ABTS+ based assay, a method specifically designed to detect free-radical scavenging activity. koreascience.krresearchgate.netkoreascience.kr However, some research indicates that its activity may be modest. One study comparing it to other isoflavonoids and the antioxidant standard Trolox found that this compound exhibited weak antioxidant activity. ljmu.ac.uk This observation aligns with broader findings in isoflavone chemistry, where methylation at the 4'-hydroxyl group has sometimes been associated with a reduction in antioxidant capacity compared to the non-methylated parent compound. nih.gov

A2E is a bisretinoid compound that accumulates in the retinal pigment epithelium (RPE) as a component of lipofuscin. koreascience.kr The photooxidation of A2E, initiated by light absorption, can generate singlet oxygen and lead to oxidative damage and subsequent cell death, a process implicated in certain ocular disorders. koreascience.krnih.gov

In a study investigating compounds from Cudrania tricuspidata fruits for their ability to protect against A2E photooxidation, this compound was isolated along with five other prenylated isoflavonoids. koreascience.krresearchgate.net While the study demonstrated that two other compounds from the extract, 6,8-diprenylorobol (B132295) and pomiferin, significantly reduced A2E photooxidation in a dose-dependent manner, this compound was not reported as having this protective effect. koreascience.kr

Neuroprotective Potentials

Isoflavonoids are a class of compounds studied for their neuroprotective properties. nih.govfrontiersin.org this compound has demonstrated potential in this area, primarily through its ability to inhibit monoamine oxidase (MAO). MAOs are enzymes that catalyze the degradation of neurotransmitters, and their inhibition is a key strategy in the management of neurodegenerative diseases. koreascience.kr

In a study using mouse brain homogenates, this compound was found to inhibit total MAO activity in a concentration-dependent manner. koreascience.kr It was also identified as a constituent in fruit extracts of Cudrania tricuspidata that exhibited neuroprotective effects against scopolamine-induced learning and memory impairment in mice. mdpi.com

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound

| Compound | Target Enzyme | Source | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | Total MAO | Mouse Brain Homogenate | 23.9 | koreascience.kr |

| Iproniazid (Positive Control) | Total MAO | Mouse Brain Homogenate | 19.7 | koreascience.kr |

Antiparasitic and Molluscicidal Actions

The compound has shown activity that suggests potential as an antiparasitic and molluscicidal agent. Molluscicides are substances used to control snail populations, which can act as intermediate hosts for parasites like Schistosoma, the causative agent of schistosomiasis. nih.govinternationalpolicybrief.org

The molluscicidal action of this compound has been linked to its ability to interfere with mitochondrial function. A study investigating its effects on isolated rat liver mitochondria and permeabilized mouse heart fibers found that it inhibits the mitochondrial respiratory chain. japsonline.com Specifically, the compound inhibited State 3 respiration supported by complex I, II, and IV substrates. japsonline.com This disruption of cellular respiration provides a plausible mechanism for its toxicity to snails and other organisms. The parent compound, alpinumisoflavone, has also been noted for its potential to kill snails that transmit schistosomiasis. smolecule.com

Table 2: Effect of this compound on Mitochondrial Respiration

| Tissue/Preparation | Substrate | Effect | Reference |

|---|---|---|---|

| Isolated Rat Liver Mitochondria | Glutamate/Malate (Complex I) | Inhibited State 3 Respiration | japsonline.com |

| Permeabilised Mouse Heart Fibers | Glutamate/Malate (Complex I) | Inhibited State 3 Respiration | japsonline.com |

| Permeabilised Mouse Heart Fibers | Succinate (Complex II) | Inhibited State 3 Respiration | japsonline.com |

| Permeabilised Mouse Heart Fibers | Ascorbate/TMPD (Complex IV) | Inhibited State 3 Respiration | japsonline.com |

Enzyme Inhibitory Activities

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. wikipedia.org In agriculture, urease activity can lead to the loss of nitrogen from urea-based fertilizers. mdpi.com In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a virulence factor that allows survival in acidic environments. ulisboa.ptufmg.br Therefore, urease inhibitors are of significant interest.

This compound has been identified as an inhibitor of urease. frontiersin.org Research on isoflavonoids isolated from Calopogonium mucunoides evaluated their urease inhibitory potential. tandfonline.comscispace.com In this study, this compound demonstrated notable inhibitory activity against the enzyme. tandfonline.com

Table 3: Urease Inhibitory Activity of this compound

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Jack Bean Urease | 30.15 ± 0.12 | tandfonline.com |

| Thiourea (Standard Inhibitor) | Jack Bean Urease | 21.40 ± 0.21 | tandfonline.com |

Monoamine Oxidase (MAO) Inhibition, including Selective MAO-B Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. In a study utilizing mouse brain homogenates, this compound demonstrated concentration-dependent inhibition of total MAO activity. jmcs.org.mxresearchgate.net

The inhibitory potency was quantified with an IC50 value of 23.9 µM. jmcs.org.mxresearchgate.net This value indicates the concentration of the compound required to inhibit 50% of the MAO enzyme's activity. For comparison, the positive control used in the same study, iproniazid, exhibited an IC50 value of 19.7 µM. jmcs.org.mx The study isolated this compound through bioactivity-guided fractionation of extracts from the fruits of Cudrania tricuspidata. jmcs.org.mx While the study provided detailed analysis on the selective MAO-B inhibition of a related compound, gancaonin A, it did not specify the selectivity of this compound between the MAO-A and MAO-B isoforms. jmcs.org.mx However, a later review article noted that the 4'-O-methylated form of alpinumisoflavone did not show significant changes in its influence on MAO-B activity. researchgate.net

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism for Enzyme |

|---|---|---|---|

| This compound | Total MAO | 23.9 | Mouse Brain |

| Iproniazid (Positive Control) | Total MAO | 19.7 | Mouse Brain |

Pancreatic Lipase (B570770) Inhibition

The potential of this compound to inhibit pancreatic lipase, a key enzyme in dietary fat digestion, has been investigated. In a comparative study of isoflavonoids from the fruits of Cudrania tricuspidata, the effect of molecular structure on inhibitory activity was assessed.

The research revealed that the presence of a methoxyl group at the C-4' position, as is the case in this compound, resulted in lower inhibitory activity compared to its corresponding isoflavonoid (B1168493) with a hydroxyl group at the same position (alpinumisoflavone). Specifically, at a concentration of 100 µM, this compound exhibited an inhibition of 39.8% against porcine pancreatic lipase. tandfonline.com In contrast, alpinumisoflavone showed a stronger inhibitory activity of 60.7% at the same concentration. tandfonline.com This finding suggests that a free hydroxyl group at the C-4' position is more favorable for pancreatic lipase inhibition than a methoxyl group. tandfonline.com

| Compound | Concentration (µM) | Pancreatic Lipase Inhibition (%) |

|---|---|---|

| This compound | 100 | 39.8 |

| Alpinumisoflavone | 100 | 60.7 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. Research into the effects of this compound on this enzyme indicates a lack of significant inhibitory activity.

One study evaluated a series of compounds, including this compound, for their ability to inhibit α-glucosidase and did not report it as having notable activity, whereas other tested compounds showed good results. tandfonline.com A comprehensive review further supports this, stating that the 4'-O-methylated form of alpinumisoflavone showed no significant changes in its influence on α-glucosidase activity. researchgate.net This suggests that the methylation at the 4'-O position does not confer or enhance inhibitory potential against this particular enzyme.

Antifungal Activities (e.g., Inhibition of Hyphal Development in Arbuscular Mycorrhizal Fungi)

Investigations into the antifungal properties of pyranoisoflavones have included compounds structurally related to this compound. Arbuscular mycorrhizal (AM) fungi are symbiotic fungi that form associations with plant roots.

In a study examining root exudates of white lupin (Lupinus albus), a compound identified as 3'-hydroxy-4'-O-methylalpinumisoflavone was found to be a moderate or weak inhibitor of germ tube growth in the AM fungus Gigaspora margarita. dntb.gov.ua This compound inhibited hyphal development at concentrations higher than 10 µ g/disc . dntb.gov.ua While this is a structurally distinct molecule, the same study listed this compound among the substances of interest, suggesting its relevance within this class of compounds being investigated for antifungal effects on AM fungi. dntb.gov.ua

Structure Activity Relationship Sar Studies and Molecular Modeling

Influence of Substituent Modifications on Biological Activity

Substituent modifications on the alpinumisoflavone (B190552) framework are crucial in defining the molecule's interaction with biological targets. The methylation, hydroxylation, and prenylation patterns dictate the compound's lipophilicity, electronic distribution, and steric properties, which in turn influence its pharmacological profile.

Prenylation of the isoflavone (B191592) skeleton is a key determinant of biological activity. nih.gov Prenylated isoflavonoids generally exhibit increased lipophilicity, which can lead to higher affinity for cell membranes and enhanced biological effects. frontiersin.orgunivie.ac.at Specifically, the introduction of a prenyl group at the C-8 position has been shown to enhance anticancer activities. frontiersin.orgunivie.ac.at However, the nature and position of this group are critical. Studies on antibacterial activity against Streptococcus iniae revealed that a linear prenyl group at the C-6 position was more effective than one at the C-8 position. nih.gov Furthermore, the cyclization of a prenyl group, such as the formation of the dimethylpyran ring in 4'-O-methylalpinumisoflavone, was found to decrease antibacterial activity compared to analogs with linear prenyl chains. nih.gov

The substitution on the B-ring is also a critical factor. The primary difference between this compound and its parent compound, alpinumisoflavone, is the methoxy (B1213986) group at the C-4' position. This single modification leads to markedly different activities. For instance, this compound is a significantly more potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation than alpinumisoflavone. nih.gov Conversely, this methylation reduces or weakens other activities, such as pancreatic lipase (B570770) inhibition, antioxidant potential, and certain anticancer effects, where a free hydroxyl group at C-4' is more favorable. plos.orgljmu.ac.uk

Role of Specific Functional Groups and Structural Features

The specific functional groups on the this compound molecule, including the hydroxyl group at C-5, the cyclized prenyl group at C-8 (forming the dimethylpyran ring), and the defining methyl group at C-4', each play a distinct role in its biological interactions.

Methylation at C-4' : The methylation of the hydroxyl group at the C-4' position significantly enhances certain biological activities while diminishing others. This modification increases the compound's resistance to hepatic metabolism and may improve intestinal absorption, contributing to superior anticancer activity in some contexts. frontiersin.org A key study demonstrated that this compound (compound 2) was eight times more potent at inhibiting hypoxia-induced HIF-1 activation in human breast tumor cells than its non-methylated counterpart, alpinumisoflavone (compound 1). nih.gov However, this methylation is detrimental to other functions. For pancreatic lipase inhibition, isoflavonoids with a free hydroxyl group at C-4' are more active than their 4'-O-methylated analogs. plos.org Similarly, this compound showed weak antioxidant activity, whereas alpinumisoflavone was a moderate antioxidant. ljmu.ac.uk

Hydroxyl group at C-5 : The free hydroxyl group at the C-5 position is a common feature in active flavonoids. It forms a hydrogen bond with the C-4 carbonyl group, which influences the planarity and electronic properties of the core structure. uonbi.ac.ke Studies on alpinumisoflavone derivatives suggest that the free hydroxyl groups at both C-5 and C-4' are important for specific activities, such as fungicidal effects against Candida albicans. frontiersin.orgunivie.ac.at

Prenyl group at C-8 : In this compound, the prenyl group is cyclized with the C-7 hydroxyl group to form a dimethylpyran ring. This structural feature is significant for activity. The presence of a prenyl group, whether linear or cyclized, generally enhances lipophilicity and the ability to interact with cellular membranes. frontiersin.orgunivie.ac.at Published data indicate that C-8 prenylation, along with C4'-O-methylation, tends to increase the activity of alpinumisoflavone in cancer and neurodegenerative conditions. frontiersin.org However, for monoamine oxidase (MAO) inhibition, the cyclized structure in this compound results in different potency and selectivity compared to gancaonin A, which has a linear prenyl group at C-6. koreascience.kr

The following table summarizes the comparative activity of this compound and its close analogs, highlighting the impact of these functional groups.

| Compound | Target/Activity | IC50 / Result | Source |

| This compound | HIF-1 Activation (hypoxia) | 0.6 µM | nih.gov |

| Alpinumisoflavone | HIF-1 Activation (hypoxia) | 5 µM | nih.gov |

| This compound | MAO-A Inhibition | 37.6 µM | koreascience.kr |

| Alpinumisoflavone | MAO-A Inhibition | 52.6 µM | koreascience.kr |

| This compound | MAO-B Inhibition | 18.7 µM | koreascience.kr |

| Alpinumisoflavone | MAO-B Inhibition | 16.8 µM | koreascience.kr |

| This compound | Pancreatic Lipase Inhibition | 34.6% inhibition | plos.org |

| Alpinumisoflavone | Pancreatic Lipase Inhibition | 60.7% inhibition | plos.org |

| This compound | Anti-breast cancer (MCF-7) | >200 µM | ljmu.ac.uk |

| Alpinumisoflavone | Anti-breast cancer (MCF-7) | 76.2 µM | ljmu.ac.uk |

Conformational Effects on Pharmacological Potency

The three-dimensional conformation of this compound is fundamental to its ability to bind to target receptors and enzymes, thus influencing its pharmacological potency. Crystal structure studies of related alpinumisoflavone derivatives provide insight into the molecule's spatial arrangement. researchgate.net

The core isoflavone structure features a nearly planar benzopyrone fragment. researchgate.net The dimethylpyran ring, formed by the cyclization of the prenyl group, adopts a puckered half-chair conformation. A key conformational parameter is the dihedral angle between the planar benzopyrone system and the phenyl B-ring. In the closely related O,O-dimethylalpinumisoflavone, this angle is approximately 55.4°. researchgate.net This twisted conformation is a characteristic feature of isoflavonoids and is critical for fitting into the binding pockets of target proteins. The specific angle and rotational flexibility around the bond connecting the B-ring to the core structure can determine the strength and specificity of the interaction with a biological receptor. researchgate.net The analysis of structure-activity relationships helps to identify the preferential conformation required to maintain high levels of activity. frontiersin.orgunivie.ac.at

Computational Approaches and Molecular Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and their protein targets at an atomic level. scispace.commdpi.com These approaches help to rationalize observed SAR data and predict the binding modes of ligands. frontiersin.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. scispace.com For isoflavonoids, docking studies can identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, modeling studies of related coumarins from Millettia thonningii against the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) revealed a plausible binding mode where a hydroxyl group interacts with the enzyme's catalytic site. mdpi.com Similar studies could elucidate how this compound interacts with its targets, such as the components of the HIF-1 pathway or monoamine oxidase.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes. mdpi.com These simulations can validate docking poses and reveal the influence of solvent molecules on the binding interaction. scispace.com While specific, extensive MD studies on this compound are not widely published, this technique has been applied to other isoflavones to confirm the stability of predicted binding modes and understand the structural basis for their dual inhibitory activities, for instance, against COX-2 and TP receptors. nih.gov Such computational tools are invaluable for guiding the design of new, more potent, and selective analogs based on the this compound scaffold.

Advanced Research Directions and Future Perspectives

Exploration of Undiscovered Biological Targets and Pathways

While initial studies have identified several biological effects of 4'-O-methylalpinumisoflavone, the full spectrum of its molecular interactions remains an open area for investigation. The compound is a known inhibitor of mitochondrial respiratory chain activity, specifically targeting complexes I, II, and IV. japsonline.com This broad-spectrum inhibition distinguishes it from its parent compound, O,O-dimethyl-alpinumisoflavone, which primarily targets complex I. japsonline.com A particularly noteworthy finding is its unique dual-mechanism inhibition of Hypoxia-inducible factor-1 (HIF-1) activation, which it achieves by concurrently suppressing mitochondrial respiration and disrupting protein translation. olemiss.edu This contrasts with many other HIF-1 inhibitors and suggests a complex mode of action deserving of deeper mechanistic study. olemiss.edu

Future research should aim to deconstruct these multi-target effects. Investigating the precise binding sites on mitochondrial complexes could reveal opportunities for designing more selective modulators. Furthermore, the downstream consequences of its inhibitory actions are not fully mapped. For instance, in human breast tumor T47D cells, the compound inhibits the hypoxic induction of HIF-1 target genes such as CDKN1A, GLUT-1, and VEGF, which are crucial for tumor metabolism and angiogenesis. olemiss.edu Exploring the global impact on cellular transcriptomics and proteomics in response to this compound treatment could uncover novel, undiscovered pathways.

Additionally, the compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of monocytes and macrophages induced by 27-hydroxycholesterol (B1664032) (27OHChol), a molecule implicated in atherosclerosis. spandidos-publications.comresearchgate.netspandidos-publications.com It effectively impairs the expression of the chemokine CCL2, downregulates the cell surface receptor CD14, and reduces the secretion of active matrix metalloproteinase-9 (MMP-9). spandidos-publications.comresearchgate.net Since 27OHChol can activate genes through both LXR-dependent and -independent pathways, a critical future direction is to determine how this compound intersects with these specific signaling cascades to exert its anti-inflammatory effects. nih.gov

Table 1: Reported Biological Activities of this compound

| Biological Target/Process | Cell Line/System | Observed Effect | IC50 / Concentration | Source(s) |

| HIF-1 Activation (Hypoxia-induced) | Human Breast Tumor (T47D) | Inhibition | 0.6 µM | olemiss.edu |

| Mitochondrial Complex I | Isolated Rat Liver Mitochondria | Inhibition | - | japsonline.com |

| Mitochondrial Complex II | Isolated Rat Liver Mitochondria | Inhibition | - | japsonline.com |

| Mitochondrial Complex IV | Isolated Rat Liver Mitochondria | Inhibition | - | japsonline.com |

| Monocyte/Macrophage Activation | Human Monocytic (THP-1) | Inhibition of 27OHChol-induced activation | 0.01-1 µg/ml | spandidos-publications.comresearchgate.net |

| Breast Cancer Cell Viability | Human Breast Cancer (MCF-7) | Weak Inhibition | >200 µM | ljmu.ac.uk |

| Antifungal Activity | Candida albicans | Growth Inhibition | - | mdpi.com |

Investigation of Biosynthetic Pathways of this compound

The biosynthesis of isoflavonoids is a complex, multi-step process originating from the phenylpropanoid pathway. encyclopedia.pub While the general enzymatic steps leading to simple isoflavones are relatively well-understood, the specific enzymes responsible for the later tailoring steps, such as the prenylation and O-methylation that form this compound, are not fully characterized. encyclopedia.pubrsc.org

The methylation of the 4'-hydroxyl group on the isoflavone (B191592) core is a critical step, often catalyzed by specific O-methyltransferases (OMTs). rsc.org For many common isoflavonoids, hydroxyisoflavanone 4′-specific O-methyltransferases (HI4'OMTs) are responsible for this modification. encyclopedia.pub However, the precise enzyme that methylates the alpinumisoflavone (B190552) precursor has not been identified in the plants that produce it, such as Lonchocarpus glabrescens or Maclura tricuspidata. olemiss.edukoreascience.kr

Future research should focus on identifying and characterizing the specific OMTs and prenyltransferases involved in the biosynthesis of this compound. This can be achieved through a combination of transcriptomics and functional genomics in producer plant species. By identifying candidate genes that are co-expressed with other known isoflavonoid (B1168493) biosynthesis genes, researchers can then express these enzymes in heterologous systems (like yeast or E. coli) to confirm their specific activity on the alpinumisoflavone substrate. Elucidating this pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering, enabling the sustainable production of this valuable compound in microbial or plant-based bioreactors. rsc.org

Development of Enhanced Analytical Methods for Trace Detection and Quantification

Current analytical methods for identifying this compound in plant extracts include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comkoreascience.kr An online HPLC-ABTS+ system has been successfully used for the rapid screening of its antioxidant activity directly in crude extracts of Cudrania tricuspidata fruits. koreascience.kr While these methods are effective for isolation and structural elucidation, there is a growing need for more sensitive and quantitative techniques. mdpi.comkoreascience.kr

Future efforts should be directed towards developing and validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. Such methods would offer significantly lower limits of detection (LOD) and quantification (LOQ), which are essential for:

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical animal models requires detecting minute quantities in complex biological matrices like blood plasma and tissues.

Metabolomics: Quantifying trace levels of this compound and its metabolites in plants and biological systems to understand its physiological roles.

Quality control: Ensuring the consistency and potency of herbal preparations or purified compounds.

Furthermore, the development of quantitative NMR (qNMR) techniques could provide a highly accurate, standard-free method for quantifying the compound. The establishment of these enhanced analytical tools is a prerequisite for advancing the compound from a laboratory curiosity to a potential therapeutic agent.

Role in Medicinal Chemistry and Lead Compound Development